molecular formula C7H7N3S B13532225 4-(1H-pyrrol-3-yl)thiazol-2-amine

4-(1H-pyrrol-3-yl)thiazol-2-amine

Cat. No.: B13532225
M. Wt: 165.22 g/mol
InChI Key: JFZXWQGDZHMHTF-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-3-yl)thiazol-2-amine is a heterocyclic compound that features both pyrrole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-3-yl)thiazol-2-amine typically involves the condensation of a pyrrole derivative with a thiazole precursor. One common method involves the reaction of ethyl 2-formyl-1H-pyrrole-1-carboxylate with thiosemicarbazide, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-pyrrol-3-yl)thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the pyrrole and thiazole rings.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(1H-pyrrol-3-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-3-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine
  • 4-(1H-pyrrol-3-yl)pyrimidin-2-amine
  • 4-(1H-pyrrol-3-yl)thiazol-2-ylamine

Comparison: 4-(1H-pyrrol-3-yl)thiazol-2-amine is unique due to its specific arrangement of the pyrrole and thiazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

4-(1H-pyrrol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h1-4,9H,(H2,8,10)

InChI Key

JFZXWQGDZHMHTF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C2=CSC(=N2)N

Origin of Product

United States

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